molecular formula C19H18N2O4 B2793005 Methyl 4-((2,4-dimethoxyphenyl)amino)quinoline-2-carboxylate CAS No. 1207013-86-2

Methyl 4-((2,4-dimethoxyphenyl)amino)quinoline-2-carboxylate

Cat. No. B2793005
CAS RN: 1207013-86-2
M. Wt: 338.363
InChI Key: QAJQDSXJXROIQM-UHFFFAOYSA-N
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Description

Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry .


Synthesis Analysis

There are many synthesis protocols reported in the literature for the construction of quinolines. Some of these include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

Quinolines consist of a benzene ring fused with a pyridine moiety . The molecular structures of quinoline compounds are often stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions. For example, they can be involved in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting their cytotoxic activity against various cancer cell lines. This research underscores the potential of quinoline derivatives in cancer therapy, demonstrating potent cytotoxic effects in murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Structural Studies of Helical Quinoline-derived Oligoamides

Jiang et al. (2003) conducted design, synthesis, and structural studies of helical, quinoline-derived oligoamide foldamers. This work contributes to our understanding of how quinoline derivatives can form stable helical structures, which are relevant in the development of new materials and in the study of biological systems (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).

Synthesis and Transformations of Aminoquinolines

Aleksanyan and Hambardzumyan (2013) focused on the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines, revealing their potential applications in biochemistry and medicine due to their efficient fluorophore properties (Aleksanyan & Hambardzumyan, 2013).

Mutagenicity of Methyl-substituted Quinolines

Nagao et al. (1981) investigated the effect of methyl substitution on the mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline, isolated from broiled sardine, highlighting the importance of understanding the mutagenic properties of quinoline derivatives for food safety and carcinogenesis research (Nagao, Wakabayashi, Kasai, Nishimura, & Sugimura, 1981).

Synthesis of Quinoline-2-carboxylates

Gabrielli et al. (2016) presented a new one-pot synthesis protocol for quinoline-2-carboxylates, emphasizing their significance in various biologically active molecules and as ligands in metal-catalyzed reactions. This research provides a foundation for further exploration of quinoline derivatives in synthetic chemistry and drug development (Gabrielli, Giardinieri, Sampaolesi, Ballini, & Palmieri, 2016).

Future Directions

Quinolines continue to be an area of active research due to their wide range of applications in medicinal and synthetic organic chemistry . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

properties

IUPAC Name

methyl 4-(2,4-dimethoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-12-8-9-15(18(10-12)24-2)21-16-11-17(19(22)25-3)20-14-7-5-4-6-13(14)16/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJQDSXJXROIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate

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